molecular formula C34H46N2O8 B12295303 Rel-1-(tert-butyl) 2-methyl (2R,3S)-3-phenylpyrrolidine-1,2-dicarboxylate

Rel-1-(tert-butyl) 2-methyl (2R,3S)-3-phenylpyrrolidine-1,2-dicarboxylate

Cat. No.: B12295303
M. Wt: 610.7 g/mol
InChI Key: HCKVCYQEWXPCHP-DZYJZKBLSA-N
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Description

Rel-1-(tert-butyl) 2-methyl (2R,3S)-3-phenylpyrrolidine-1,2-dicarboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring substituted with tert-butyl, methyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-1-(tert-butyl) 2-methyl (2R,3S)-3-phenylpyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. The key steps include the formation of the pyrrolidine ring and the introduction of the tert-butyl, methyl, and phenyl substituents. Common reagents used in these reactions include organometallic reagents, protecting groups, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Rel-1-(tert-butyl) 2-methyl (2R,3S)-3-phenylpyrrolidine-1,2-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Rel-1-(tert-butyl) 2-methyl (2R,3S)-3-phenylpyrrolidine-1,2-dicarboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rel-1-(tert-butyl) 2-methyl (2R,3S)-3-phenylpyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Rel-1-(tert-butyl) 2-methyl (2R,3S)-3-phenylpyrrolidine-1,2-dicarboxylate can be compared with other similar compounds, such as:

    Rel-1-(tert-butyl) 2-methyl (2R,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate: Similar structure but with a hydroxyl group instead of a phenyl group.

    Rel-tert-butyl (2R,4S)-2-(aminomethyl)-4-hydroxypiperidine-1-carboxylate: Contains a piperidine ring and an aminomethyl group.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C34H46N2O8

Molecular Weight

610.7 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl (2R,3S)-3-phenylpyrrolidine-1,2-dicarboxylate;1-O-tert-butyl 2-O-methyl (2S,3R)-3-phenylpyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/2C17H23NO4/c2*1-17(2,3)22-16(20)18-11-10-13(14(18)15(19)21-4)12-8-6-5-7-9-12/h2*5-9,13-14H,10-11H2,1-4H3/t2*13-,14+/m10/s1

InChI Key

HCKVCYQEWXPCHP-DZYJZKBLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H]1C(=O)OC)C2=CC=CC=C2.CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C(=O)OC)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C(=O)OC)C2=CC=CC=C2.CC(C)(C)OC(=O)N1CCC(C1C(=O)OC)C2=CC=CC=C2

Origin of Product

United States

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